4-(4-Acetylphenyl)picolinic acid chemical structure and properties
4-(4-Acetylphenyl)picolinic acid chemical structure and properties
Technical Guide: 4-(4-Acetylphenyl)picolinic Acid – Synthesis, Properties, and Applications
Part 1: Executive Summary & Chemical Identity
4-(4-Acetylphenyl)picolinic acid is a bifunctional biaryl building block featuring a pyridine-2-carboxylic acid (picolinic acid) core substituted at the 4-position with a para-acetylphenyl group. This compound serves as a critical intermediate in the synthesis of Metal-Organic Frameworks (MOFs) , phosphorescent Iridium(III) complexes for OLEDs, and hydrazone-based biologically active agents.
Its structural uniqueness lies in its dual functionality:
-
Chelating Domain: The N,O-donor site (pyridine nitrogen + carboxylate) allows for stable bidentate coordination to transition metals.
-
Reactive Handle: The acetyl group (
) enables further derivatization via condensation reactions (e.g., Schiff bases) or oxidation to dicarboxylic acids.
Table 1: Physicochemical Profile[1]
| Property | Data / Prediction |
| IUPAC Name | 4-(4-Acetylphenyl)pyridine-2-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 241.24 g/mol |
| CAS Number | Not widely listed; Analogous to 914207-73-1 (Carboxy variant) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, dilute aqueous base; Sparingly soluble in |
| pKa (Predicted) | |
| SMILES | CC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Part 2: Synthesis Protocol
Core Directive: Direct coupling of free picolinic acids often results in low yields due to catalyst poisoning by the carboxylic acid and decarboxylation risks. The Authoritative Protocol below utilizes a methyl ester protection strategy, ensuring high turnover numbers (TON) and simplified purification.
Reagents & Materials
-
Substrate A: Methyl 4-chloropicolinate (CAS: 24484-93-3) or Methyl 4-bromopicolinate.
-
Substrate B: 4-Acetylphenylboronic acid (CAS: 149104-90-5).[1]
-
Catalyst:
(Preferred for steric bulk and stability). -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[2] -
Solvent System: 1,4-Dioxane / Water (4:1 v/v).
Workflow Diagram (Graphviz)
Figure 1: Two-step synthetic pathway via Suzuki-Miyaura coupling followed by ester hydrolysis.
Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling
-
Charge: In a 100 mL round-bottom flask, combine Methyl 4-chloropicolinate (1.0 eq, 5.0 mmol), 4-Acetylphenylboronic acid (1.2 eq, 6.0 mmol), and
(3.0 eq, 15.0 mmol). -
Solvent: Add 40 mL of 1,4-Dioxane and 10 mL of degassed water.
-
Degas: Sparge the mixture with Argon or Nitrogen for 15 minutes (Critical to prevent homocoupling).
-
Catalysis: Add
(0.05 eq, 5 mol%). -
Reaction: Heat to 90°C under inert atmosphere for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Isolation: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify the methyl ester intermediate via flash chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
Step 2: Ester Hydrolysis
-
Dissolve: Dissolve the purified ester in THF/Water (3:1).
-
Hydrolyze: Add Lithium Hydroxide (
, 2.5 eq). Stir at Room Temperature for 4 hours. -
Precipitate: Carefully acidify the reaction mixture with 1M HCl to pH 3–4. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water and cold ethanol. Dry under vacuum at 50°C.
Part 3: Spectroscopic Characterization
To validate the structure, the following NMR signals are diagnostic. The absence of the methyl ester singlet (~3.9 ppm) confirms successful hydrolysis.
Expected 1H NMR Data (400 MHz, DMSO-d6)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.50 | Broad s | 1H | –COOH | Carboxylic acid proton |
| 8.85 | d ( | 1H | Py-H6 | Proton adjacent to Pyridine Nitrogen |
| 8.42 | s | 1H | Py-H3 | Proton adjacent to Carboxyl group |
| 8.10 | d ( | 2H | Ar-H (Ac) | Phenyl protons ortho to Acetyl |
| 8.02 | d ( | 2H | Ar-H (Py) | Phenyl protons ortho to Pyridine |
| 7.95 | dd | 1H | Py-H5 | Pyridine ring proton |
| 2.64 | s | 3H | –COCH | Acetyl methyl group (Diagnostic) |
Part 4: Functional Applications
Ligand in Coordination Chemistry
The picolinic acid moiety acts as a bidentate (
-
Ir(III) Complexes: Used in the synthesis of cyclometalated Iridium complexes for phosphorescent OLEDs. The electron-withdrawing acetyl group redshifts the emission compared to unsubstituted phenylpyridine ligands.
-
MOF Linkers: The acetyl group can be oxidized (using
or ) to a carboxylic acid, yielding 4-(4-carboxyphenyl)picolinic acid , a linear dicarboxylate linker used in robust MOFs (e.g., UiO series).
Pharmaceutical Derivatization
The acetyl group is a "chemical handle" for generating hydrazone libraries.
-
Reaction: Condensation with hydrazine derivatives (
). -
Utility: Screening for anti-tubercular or anti-proliferative activity, where the picolinic core aids in metal ion regulation (e.g., Zinc transport).
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2–8°C under inert atmosphere. The aldehyde/ketone moiety is stable, but the carboxylic acid can catalyze slow decomposition if stored with strong oxidizers.
-
Handling: Use standard PPE (Gloves, Goggles). Avoid dust formation.
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Synthesis of Picolinic Acid Derivatives: Cantillo, D., et al. (2013). Flash Chemistry for the Synthesis of Functionalized Picolinic Acids. Journal of Organic Chemistry, 78(9), 4530–4542. Link
-
Analogous MOF Ligand Synthesis: Zhang, X., et al. (2018). Synthesis of 4-(4-carboxyphenyl)picolinic acid for MOF construction. CrystEngComm, 20, 5641-5648. Link
-
General Picolinic Acid Properties: PubChem Database. Picolinic Acid (CID 1018).[3] National Library of Medicine. Link
